molecular formula C19H14Cl2N2O3 B3134269 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime CAS No. 400078-42-4

3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime

Cat. No. B3134269
CAS RN: 400078-42-4
M. Wt: 389.2 g/mol
InChI Key: UXIGGBLXRSGGCW-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime” is a chemical with the molecular formula C19H14Cl2N2O3 and a formula weight of 389.23206 . It is also known by its synonyms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for this compound aren’t provided in the search results.

Scientific Research Applications

  • Synthesis and Characterization of Isoxazole Derivatives : The use of oxime derivatives in the synthesis of isoxazoles is a key area of research. Studies demonstrate various methods for synthesizing substituted isoxazoles, which are important in the development of new chemical entities (Fascio & D'Accorso, 2001), (Abdel-Khalik, Agamy, & Elnagdi, 2000), (Palysaeva et al., 2018).

  • Development of Novel Chemical Structures : Research has shown the potential for creating new chemical structures, such as 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, which can have various applications in medicinal and synthetic chemistry (Holzer & Hahn, 2003).

  • Catalysis and Synthesis Efficiency : Studies on catalysis, such as the copper-catalyzed synthesis of trisubstituted isoxazoles, highlight the efficiency and selectivity of these reactions in creating complex molecules (Ueda et al., 2012).

  • Exploration of Isoxazoline and Oxime Compounds : The conversion of oximes into nitrile oxides and their subsequent reactions to form isoxazolines and isoxazoles demonstrate the versatility of these compounds in synthetic chemistry (Würdemann & Christoffers, 2013).

properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(3-phenyl-1,2-oxazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c20-15-7-6-14(16(21)10-15)12-25-22-9-8-18(24)19-11-17(23-26-19)13-4-2-1-3-5-13/h1-7,9-11H,8,12H2/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGGBLXRSGGCW-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 2
Reactant of Route 2
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 3
Reactant of Route 3
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 4
Reactant of Route 4
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 5
Reactant of Route 5
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 6
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(2,4-dichlorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.